N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Brand Name: Vulcanchem
CAS No.: 1428347-38-9
VCID: VC4167826
InChI: InChI=1S/C24H27N3O2S/c28-22-19-11-4-3-10-18(19)20(26-27(22)17-8-1-2-9-17)16-25-23(29)24(13-5-6-14-24)21-12-7-15-30-21/h3-4,7,10-12,15,17H,1-2,5-6,8-9,13-14,16H2,(H,25,29)
SMILES: C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4(CCCC4)C5=CC=CS5
Molecular Formula: C24H27N3O2S
Molecular Weight: 421.56

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

CAS No.: 1428347-38-9

Cat. No.: VC4167826

Molecular Formula: C24H27N3O2S

Molecular Weight: 421.56

* For research use only. Not for human or veterinary use.

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide - 1428347-38-9

Specification

CAS No. 1428347-38-9
Molecular Formula C24H27N3O2S
Molecular Weight 421.56
IUPAC Name N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Standard InChI InChI=1S/C24H27N3O2S/c28-22-19-11-4-3-10-18(19)20(26-27(22)17-8-1-2-9-17)16-25-23(29)24(13-5-6-14-24)21-12-7-15-30-21/h3-4,7,10-12,15,17H,1-2,5-6,8-9,13-14,16H2,(H,25,29)
Standard InChI Key PETBBFCGQICBAN-UHFFFAOYSA-N
SMILES C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4(CCCC4)C5=CC=CS5

Introduction

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound characterized by its unique structural features, including a phthalazinone core, cyclopentane rings, and a thiophene moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activity and structural versatility.

Synthesis Pathways

The synthesis of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multistep organic reactions:

  • Formation of the phthalazinone core through condensation reactions involving hydrazine derivatives and cyclic ketones.

  • Introduction of the cyclopentane carboxamide group via amidation reactions.

  • Attachment of the thiophene ring using thiophene-based alkylating agents or coupling reactions.

These steps highlight the compound's potential for further derivatization and optimization for targeted applications.

Potential Applications in Medicinal Chemistry

The structural features of this compound suggest several possible applications:

  • Pharmacological Activity:

    • The phthalazinone core is often associated with enzymatic inhibition, including phosphodiesterase (PDE) or kinase targets.

    • The thiophene moiety may enhance binding affinity to hydrophobic pockets in biological receptors.

  • Biological Targeting:

    • Compounds with similar structures have been studied for anti-inflammatory, anticancer, and antimicrobial properties.

    • Molecular docking studies could further elucidate its interaction with specific protein targets.

Research Findings

Studies on structurally related compounds provide insights into the potential significance of this molecule:

  • Docking Studies: Phthalazinone derivatives have shown promising results as inhibitors of enzymes like 5-lipoxygenase (5-LOX), suggesting anti-inflammatory potential .

  • Antimicrobial Activity: Similar compounds with sulfonamide or thiophene groups have demonstrated activity against Gram-positive and Gram-negative bacteria .

  • Anticancer Potential: Related molecules have shown efficacy in inhibiting cancer cell growth through mechanisms such as mitotic disruption .

Data Gaps and Future Research Directions

While the compound's structure suggests significant biological potential, experimental validation is necessary:

  • In Vitro Studies: Testing against specific disease models (e.g., inflammation or cancer).

  • Molecular Docking and Simulation: To predict binding affinity and specificity toward biological targets.

  • Toxicology Studies: To assess safety profiles for therapeutic applications.

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